molecular formula C25H30BNO3 B12996111 N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B12996111
M. Wt: 403.3 g/mol
InChI Key: OEQGDNKMIMAYQC-UHFFFAOYSA-N
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Description

N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: is a complex organic compound characterized by its unique structure, which includes a phenylethynyl group and a dioxaborolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology and Medicine: In biological and medical research, N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic systems, while the dioxaborolan ring can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-(4-(Phenylethynyl)phenyl)pivalamide
  • N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Uniqueness: Compared to similar compounds, N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide stands out due to its combination of the phenylethynyl group and the dioxaborolan ring. This unique structure imparts specific reactivity and stability, making it particularly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C25H30BNO3

Molecular Weight

403.3 g/mol

IUPAC Name

2,2-dimethyl-N-[4-(2-phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C25H30BNO3/c1-23(2,3)22(28)27-21-16-15-19(14-13-18-11-9-8-10-12-18)17-20(21)26-29-24(4,5)25(6,7)30-26/h8-12,15-17H,1-7H3,(H,27,28)

InChI Key

OEQGDNKMIMAYQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#CC3=CC=CC=C3)NC(=O)C(C)(C)C

Origin of Product

United States

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